molecular formula C8H9I2N B3217377 4,6-Diiodo-2,3-dimethylaniline CAS No. 117832-12-9

4,6-Diiodo-2,3-dimethylaniline

Cat. No.: B3217377
CAS No.: 117832-12-9
M. Wt: 372.97 g/mol
InChI Key: KXVJYXZFBHXHDY-UHFFFAOYSA-N
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Description

4,6-Diiodo-2,3-dimethylaniline is an organic compound with the molecular formula C8H9I2N and a molecular weight of 372.97 g/mol It is a derivative of aniline, featuring two iodine atoms and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diiodo-2,3-dimethylaniline typically involves the iodination of 2,6-dimethylaniline. One common method is the aromatic iodination reaction using molecular iodine. The reaction is carried out in the presence of a solvent such as diethyl ether and a base like sodium carbonate . The reaction conditions are generally mild, and the product is obtained in high yield after purification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high purity and yield. The use of molecular iodine and appropriate solvents is crucial for the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4,6-Diiodo-2,3-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,6-Diiodo-2,3-dimethylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Diiodo-2,3-dimethylaniline involves its interaction with various molecular targets. The iodine atoms and methyl groups influence its reactivity and binding affinity to different enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Diiodo-2,3-dimethylaniline is unique due to the presence of two iodine atoms and two methyl groups, which significantly influence its chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4,6-diiodo-2,3-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9I2N/c1-4-5(2)8(11)7(10)3-6(4)9/h3H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVJYXZFBHXHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1I)I)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9I2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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